

A Comprehensive Technical Guide to Cyclopropylmethyl Bromide-d4

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Compound of Interest

Compound Name: Cyclopropylmethyl bromide-d4

Cat. No.: B12393003 Get Quote

CAS Number: 1219805-93-2

This technical guide provides an in-depth overview of **Cyclopropylmethyl bromide-d4**, a deuterated analog of cyclopropylmethyl bromide. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and analytical sciences. It details the compound's chemical and physical properties, key applications, and representative experimental protocols.

Compound Properties

Cyclopropylmethyl bromide-d4 is a stable isotope-labeled compound valuable as a reagent in chemical syntheses and as an internal standard for analytical applications.[1] The deuterium labeling provides a distinct mass signature, facilitating its use in tracer studies and quantitative analyses by mass spectrometry.

Chemical and Physical Data

A summary of the known chemical and physical properties of **Cyclopropylmethyl bromide-d4** is presented in the table below.



Property	Value	Reference
CAS Number	1219805-93-2	[2][3]
Molecular Formula	C4H3D4Br	[2]
Molecular Weight	139.03 g/mol	[2]
Appearance	Liquid	
Solubility	10 mM in DMSO	_
SMILES	BrCC1C([2H])([2H])C1([2H]) [2H]	
InChI	InChl=1S/C4H7Br/c5-3-4-1-2- 4/h4H,1-3H2/i1D2,2D2	_
InChIKey	AEILLAXRDHDKDY- LNLMKGTHSA-N	_

Applications in Scientific Research

Cyclopropylmethyl bromide-d4 serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and diagnostic tools.

Synthesis of Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Isotope-labeled Cyclopropylmethyl bromide is utilized as a reagent in the synthesis of inhibitors for human dihydroorotate dehydrogenase (DHODH), an enzyme targeted in the treatment of autoimmune diseases like rheumatoid arthritis. The incorporation of the deuterated cyclopropylmethyl moiety can be advantageous for pharmacokinetic studies of these inhibitors.

Preparation of PET Imaging Agents

This compound is also employed in the preparation of radiolabeled ligands for Positron Emission Tomography (PET) imaging. Specifically, it is a precursor in the synthesis of



([11C]CMDC), a tracer for the metabotropic glutamate receptor 2 (mGluR2), which is a target for therapeutic intervention in schizophrenia.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key applications of **Cyclopropylmethyl bromide-d4**. It is important to note that these protocols are adapted from general synthetic procedures and may require optimization for specific experimental conditions.

General Protocol for N-Alkylation in the Synthesis of DHODH Inhibitors

This protocol outlines a typical N-alkylation reaction where **Cyclopropylmethyl bromide-d4** can be used to introduce the deuterated cyclopropylmethyl group onto a nitrogen-containing heterocyclic scaffold, a common core in DHODH inhibitors.

Workflow for N-Alkylation



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General workflow for N-alkylation.

Methodology:

- Reaction Setup: To a solution of the nitrogen-containing heterocyclic precursor (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or cesium carbonate, 1.5-2.0 eq).
- Addition of Alkylating Agent: Add Cyclopropylmethyl bromide-d4 (1.1-1.5 eq) to the reaction mixture.



- Reaction Conditions: Stir the mixture at an elevated temperature (typically between 60-80 °C) for a period of 2 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Conceptual Radiosynthesis of a [11C]-labeled PET Tracer

This protocol describes a conceptual workflow for the radiosynthesis of a PET tracer, such as [11C]CMDC, which could be adapted from procedures involving [11C]methylation. The synthesis would involve the reaction of a suitable precursor with a [11C]-labeled methylating agent, where **Cyclopropylmethyl bromide-d4** would have been used in the synthesis of the non-radioactive standard and precursor.

Workflow for Radiosynthesis



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Conceptual workflow for radiosynthesis.

Methodology:



- Precursor Synthesis: Synthesize the appropriate precursor molecule which can be
 radiolabeled. Cyclopropylmethyl bromide-d4 would be used in a non-radioactive step to
 introduce the deuterated cyclopropylmethyl group to create the cold standard and the
 precursor for the "hot" synthesis.
- Radiolabeling: Introduce the [11C]-label by reacting the precursor with a [11C]-methylating
 agent, such as [11C]methyl iodide or [11C]methyl triflate, in the presence of a base in a
 suitable solvent within a shielded hot cell.
- Purification: Purify the crude radiolabeled product using automated high-performance liquid chromatography (HPLC).
- Formulation: The collected HPLC fraction containing the desired radiotracer is then formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

Safety and Handling

Cyclopropylmethyl bromide-d4 should be handled by qualified professionals in a well-ventilated laboratory, following standard safety procedures for working with chemical reagents. Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.

This guide provides a foundational understanding of **Cyclopropylmethyl bromide-d4**, its properties, and its applications. For specific experimental details and further information, researchers are encouraged to consult the cited literature and relevant safety documentation.

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